Phenyl isonicotinate

Description

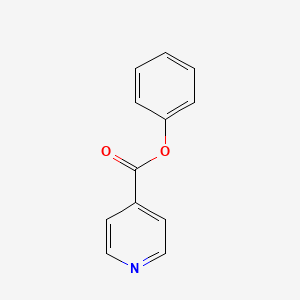

Structure

3D Structure

Properties

IUPAC Name |

phenyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQQGHGIUCRECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341241 | |

| Record name | Phenyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-00-8 | |

| Record name | Phenyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl Isonicotinate: A Comprehensive Technical Guide

CAS Number: 94-00-8

This technical guide provides an in-depth overview of Phenyl isonicotinate, a heterocyclic aromatic ester of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and characterization, and explores its potential applications in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as isonicotinic acid phenyl ester or phenyl 4-pyridinecarboxylate, is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a valuable resource for laboratory use and theoretical modeling.

| Property | Value | Source |

| CAS Number | 94-00-8 | [1] |

| Molecular Formula | C₁₂H₉NO₂ | [2] |

| Molecular Weight | 199.21 g/mol | [2] |

| Melting Point | 72 °C | [2] |

| Boiling Point (Predicted) | 338.9 ± 15.0 °C | [2] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.96 ± 0.26 | [2] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

| Purity | >98.0% (GC) | [1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the esterification of isonicotinic acid with phenol. A common and efficient method involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, which is then reacted with phenol in the presence of a base to yield the desired ester.

Experimental Protocol: Synthesis via Isonicotinoyl Chloride

This two-step protocol outlines the synthesis of this compound starting from isonicotinic acid.

Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

-

In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, place 12.3 g (0.1 mol) of isonicotinic acid.

-

Under cooling in an ice bath, cautiously add 25 mL of thionyl chloride all at once. An exothermic reaction will occur.[3]

-

Once the initial reaction subsides, heat the mixture to reflux on an oil bath for 1.5 hours.[3]

-

After reflux, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.

-

To the crystalline residue, add 100 mL of dry diethyl ether and stir.[3]

-

Filter the resulting white precipitate, wash with an additional 50 mL of dry diethyl ether, and dry under vacuum to yield isonicotinoyl chloride hydrochloride.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 9.4 g (0.1 mol) of phenol in 100 mL of a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 10.1 g (0.1 mol) of triethylamine to the cooled solution.

-

In a separate flask, suspend 17.8 g (0.1 mol) of isonicotinoyl chloride hydrochloride in 100 mL of the same anhydrous solvent.

-

Slowly add the suspension of isonicotinoyl chloride hydrochloride to the phenol and triethylamine solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

The crude this compound can be purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.

Experimental Protocol: Purification and Characterization

Purification by Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Recrystallization

-

Dissolve the purified this compound in a minimum amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the phenyl group.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹, as well as bands corresponding to the C-O stretching and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (199.21 g/mol ).

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural motifs—the pyridine ring and the phenyl ester group—are present in numerous biologically active compounds. Isonicotinic acid derivatives, most notably isoniazid, are cornerstone drugs in the treatment of tuberculosis.[6] The isonicotinoyl moiety is a key pharmacophore that, after metabolic activation, inhibits mycolic acid synthesis, an essential component of the mycobacterial cell wall.[6]

Furthermore, the phenyl group is a common scaffold in medicinal chemistry. The ester linkage in this compound can be susceptible to hydrolysis by esterases in vivo, potentially releasing isonicotinic acid and phenol. This suggests that this compound could be investigated as a prodrug of isonicotinic acid or as a lead compound for the development of new therapeutic agents. Its physicochemical properties, such as lipophilicity, can be fine-tuned by modifying the phenyl ring, which is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles.

The synthesis of various esters and amides of isonicotinic acid has been a strategy to develop new compounds with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

- 1. This compound | 94-00-8 | TCI AMERICA [tcichemicals.com]

- 2. ISONICOTINIC ACID PHENYL ESTER|lookchem [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ISONICOTINIC ACID PHENYL ESTER(94-00-8) 1H NMR spectrum [chemicalbook.com]

- 6. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phenyl Isonicotinate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of phenyl isonicotinate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as phenyl 4-pyridinecarboxylate, is an ester of isonicotinic acid and phenol. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 199.21 g/mol | |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| CAS Number | 94-00-8 | |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 70.0 to 73.0 °C | |

| Purity (by GC) | >98.0% | |

| IUPAC Name | phenyl pyridine-4-carboxylate | [1] |

| SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2 | [1] |

| InChIKey | RGQQGHGIUCRECH-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of isonicotinic acid with phenol. A robust method involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, followed by reaction with phenol in the presence of a base.

This two-step procedure involves the formation of isonicotinoyl chloride hydrochloride, which is then reacted with phenol.

Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

-

To a stirred mixture of isonicotinic acid (0.2 mol) and dimethylformamide (DMF, 1 mL), carefully add thionyl chloride (60 mL).

-

A vigorous evolution of gas will occur. Allow the reaction to proceed for 30 minutes, during which the temperature may rise to approximately 40°C and all the acid will dissolve.

-

Remove the excess thionyl chloride under reduced pressure (in vacuo).

-

Add diethyl ether (200 mL) to the residue to precipitate the product.

-

Filter the crude product, wash with diethyl ether, and dry under vacuum at 40°C to yield isonicotinoyl chloride hydrochloride as a white crystalline solid.[2]

Step 2: Synthesis of this compound

-

In a flask, suspend isonicotinoyl chloride hydrochloride (0.05 mol) and phenol (0.05 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

To this stirred suspension, slowly add triethylamine (0.14 mol) over a period of 10 minutes.

-

Stir the resulting suspension at room temperature for 12 hours.

-

Filter the mixture to remove triethylamine hydrochloride salt and concentrate the filtrate in vacuo.

-

Dissolve the residue in a suitable solvent such as dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References

An In-Depth Technical Guide to the Physical Properties of Phenyl Isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of phenyl isonicotinate. Intended for professionals in research and drug development, this document moves beyond a simple datasheet to offer a deeper understanding of the causality behind its characteristics and the methodologies for their accurate determination. We will explore its structural and spectroscopic data, thermal properties, and solubility profiles. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis, purification, and analytical characterization of this compound, ensuring scientific integrity and reproducibility. The inclusion of visual diagrams for key processes and a thoroughly referenced framework aims to empower researchers with the foundational knowledge required for the effective utilization of this compound in their work.

Introduction: The Significance of this compound in Modern Research

This compound, with the IUPAC name phenyl pyridine-4-carboxylate, is a heterocyclic aromatic ester that has garnered interest in medicinal chemistry and materials science.[1] Its rigid structure, incorporating both a pyridine ring and a phenyl group, makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. The isonicotinate moiety, an isomer of nicotinic acid (a form of vitamin B3), is a recognized pharmacophore present in numerous approved drugs, contributing to their biological activity and pharmacokinetic profiles. Understanding the fundamental physical properties of this compound is paramount for its effective application, from designing synthetic routes and purification strategies to formulating it for biological assays and material fabrication. This guide serves as a detailed resource for researchers, providing not only the essential physical data but also the practical knowledge to work with this compound confidently and effectively.

Molecular Structure and Core Properties

The structural arrangement of this compound dictates its fundamental physical and chemical behaviors. The molecule consists of a pyridine ring acylated with a phenoxy group at the 4-position. This combination of an electron-deficient pyridine ring and an electron-rich phenyl ring connected by an ester linkage gives rise to its characteristic properties.

Molecular Structure Diagram:

Caption: 2D structure of phenyl pyridine-4-carboxylate.

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are essential for a variety of applications, from predicting its behavior in different environments to designing experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 94-00-8 | [1] |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 70-73 °C | [2] |

| Boiling Point (Predicted) | 338.9 ± 15.0 °C | PubChem |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | PubChem |

| IUPAC Name | phenyl pyridine-4-carboxylate | [1] |

| Synonyms | Phenyl 4-pyridinecarboxylate, Isonicotinic acid phenyl ester | [2] |

Synthesis and Purification Protocols

The reliable synthesis and effective purification of this compound are crucial first steps in any research endeavor. The following protocols are based on established esterification methods and standard purification techniques, designed to yield high-purity material suitable for a range of applications.

Synthesis of this compound via Acyl Chloride

This method involves the conversion of isonicotinic acid to its more reactive acyl chloride derivative, followed by esterification with phenol. This is a common and efficient route for the synthesis of esters from carboxylic acids that may not readily react under standard Fischer esterification conditions.

Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

-

Rationale: Isonicotinic acid is converted to isonicotinoyl chloride using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction through the formation of the Vilsmeier reagent. The product is isolated as the hydrochloride salt due to the presence of the basic pyridine nitrogen.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), add isonicotinic acid (1.0 eq).

-

Carefully add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (a few drops).

-

Stir the mixture at room temperature. A vigorous evolution of gas (SO₂ and HCl) will be observed.

-

After the initial gas evolution subsides, gently heat the reaction mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and the formation of a clear solution).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

The resulting solid is isonicotinoyl chloride hydrochloride, which can be used in the next step without further purification.

-

Step 2: Esterification of Isonicotinoyl Chloride with Phenol

-

Rationale: The highly reactive isonicotinoyl chloride hydrochloride readily reacts with phenol in the presence of a base to neutralize the generated HCl and the hydrochloride salt, driving the reaction to completion. Triethylamine is a commonly used base for this purpose.

-

Protocol:

-

Dissolve phenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.2 eq) to the solution and cool the mixture in an ice bath.

-

In a separate flask, suspend isonicotinoyl chloride hydrochloride (1.0 eq) in the same anhydrous solvent.

-

Slowly add the suspension of isonicotinoyl chloride hydrochloride to the phenol and triethylamine solution with vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight, until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted isonicotinic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

-

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

-

Protocol:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Select an appropriate solvent or solvent system (e.g., ethanol/water, isopropanol). A good starting point is a solvent in which the compound is sparingly soluble at room temperature.

-

Add a small amount of the solvent to the flask and heat the mixture to boiling with stirring.

-

Continue to add the hot solvent dropwise until the solid just dissolves.

-

If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of pure this compound should form.

-

Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.[5]

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven to remove any residual solvent.

-

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is essential to confirm its identity and purity. The following section details the expected spectroscopic data and provides guidelines for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[6]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show distinct signals for the protons on the pyridine and phenyl rings. The protons on the pyridine ring will typically appear at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons ortho to the nitrogen will be the most deshielded. The protons on the phenyl ring will appear in the aromatic region, with their chemical shifts influenced by the ester linkage.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group will be readily identifiable by its characteristic downfield chemical shift (typically in the range of 160-180 ppm). The carbons of the pyridine and phenyl rings will appear in the aromatic region.

-

Experimental Protocol:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

-

Expected Absorptions:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹. This is a key diagnostic peak for the ester functional group.

-

C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the C-O single bond stretch of the ester.

-

Aromatic C=C and C=N Stretches: Multiple bands in the region of 1400-1600 cm⁻¹ will be present due to the vibrations of the pyridine and phenyl rings.

-

Aromatic C-H Stretches: Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

-

-

Experimental Protocol:

-

Prepare the sample for analysis. For a solid sample, this can be done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.[8][9]

-

Expected Absorptions: this compound contains both pyridine and phenyl rings, which are chromophores. The conjugation between these rings through the ester linkage will result in absorption bands in the UV region. The exact λ_max will depend on the solvent used.

-

Experimental Protocol:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Use a quartz cuvette to hold the sample.

-

Acquire the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Record the wavelength(s) of maximum absorbance (λ_max).

-

Solubility Profile

The solubility of a compound is a critical physical property that influences its handling, purification, formulation, and biological activity.

-

General Solubility: this compound is expected to be soluble in a range of common organic solvents due to its aromatic character and the presence of the polar ester group. Its solubility in water is expected to be low.

-

Qualitative Solubility Observations: Based on typical purification procedures, this compound is soluble in hot alcohols like ethanol and isopropanol, and less soluble in these solvents when cold, making them suitable for recrystallization. It is also expected to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as other common organic solvents such as ethyl acetate, acetone, and THF. It is practically insoluble in water.[10]

Applications in Drug Discovery and Development

The isonicotinate scaffold is a key structural motif in a number of therapeutic agents. The this compound structure itself can be seen as a starting point for the development of new drug candidates.

-

Pharmacophore and Bioisostere: The pyridine ring can act as a hydrogen bond acceptor and can participate in π-stacking interactions with biological targets. The phenyl group can be modified to explore structure-activity relationships (SAR) and to modulate the compound's pharmacokinetic properties. The entire this compound moiety can be considered a bioisostere for other chemical groups in drug design, potentially improving properties such as potency, selectivity, and metabolic stability.

-

Lead Compound for Inhibitor Design: The structure of this compound can serve as a template for the design of inhibitors for various enzymes and receptors. For example, derivatives of nicotinamides (isomers of isonicotinamides) have been designed as selective cyclooxygenase-1 (COX-1) inhibitors.[]

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, moving beyond simple data presentation to offer a deeper, more practical understanding for the research scientist. By elucidating the causality behind its properties and providing robust, step-by-step protocols for its synthesis, purification, and characterization, this document aims to facilitate the confident and effective use of this versatile compound in a variety of research and development settings. The provided data, diagrams, and referenced protocols are intended to serve as a valuable and reliable resource for the scientific community.

References

- 1. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 94-00-8 | TCI AMERICA [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. 1885-14-9 CAS MSDS (Phenyl chloroformate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Phenyl sulfonyl acetone [webbook.nist.gov]

- 9. Dexamethasone isonicotinate [sitem.herts.ac.uk]

- 10. scribd.com [scribd.com]

Spectroscopic and Synthetic Profile of Phenyl Isonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of phenyl isonicotinate, a molecule of interest in medicinal chemistry and materials science. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a comprehensive experimental protocol for its synthesis is provided, alongside a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.81 | m | Protons on the pyridine ring adjacent to the nitrogen |

| 7.87 | m | Protons on the pyridine ring |

| 7.20 - 7.50 | m | Protons on the phenyl ring |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 168.54 | Carbonyl carbon (C=O) |

| 160.62 | Pyridine ring carbon |

| 150.79 | Pyridine ring carbon |

| 132.39 | Phenyl ring carbon |

| 129.50 | Phenyl ring carbon |

| 125.80 | Phenyl ring carbon |

| 122.95 | Pyridine ring carbon |

| 121.50 | Phenyl ring carbon |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1735 | Strong | C=O (ester) stretch |

| 1590 | Medium | C=C (aromatic ring) stretch |

| 1270 | Strong | C-O (ester) stretch |

| 750 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity | Assignment |

| 199 | Moderate | Molecular Ion [M]⁺ |

| 106 | High | [C₆H₄NO]⁺ |

| 78 | High | [C₆H₅]⁺ |

| 51 | High | [C₄H₃]⁺ |

Experimental Protocols

The following protocols outline the general procedures for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This procedure is adapted from a general method for the synthesis of active esters of isonicotinic acid.[2]

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Phenol

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A suspension of isonicotinoyl chloride hydrochloride (1 equivalent) and phenol (1 equivalent) is prepared in anhydrous THF.

-

The mixture is stirred at room temperature.

-

Triethylamine (2.8 equivalents) is added dropwise to the suspension over a period of 10 minutes.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The resulting suspension is filtered to remove triethylamine hydrochloride.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The spectra are recorded on an NMR spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is then recorded using a Fourier-transform infrared spectrometer.

Mass Spectrometry: Mass spectral data is obtained using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI). The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

Phenyl isonicotinate discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl isonicotinate, the phenyl ester of isonicotinic acid, is a pyridine carboxylate with emerging interest in medicinal chemistry. While the history of its parent compound, isonicotinic acid, is deeply intertwined with the development of the crucial anti-tuberculosis drug isoniazid, the specific discovery and early history of this compound itself are not well-documented in readily available scientific literature. This guide provides a comprehensive overview of the known synthetic methods, physicochemical properties, and recent investigations into the biological activities of this compound, serving as a technical resource for researchers in drug discovery and development.

Introduction

Isonicotinic acid, a derivative of pyridine, gained significant prominence in the mid-20th century as the precursor to isoniazid, a cornerstone in the treatment of tuberculosis. The exploration of various derivatives of isonicotinic acid has been a continuous effort in the search for novel therapeutic agents. This compound, as an ester of this important scaffold, represents a molecule with potential for diverse biological applications. This document consolidates the available technical information on this compound, focusing on its synthesis, properties, and known biological effects.

History of Discovery

Despite extensive research, the specific details surrounding the initial discovery and synthesis of this compound remain elusive. Historical chemical literature, including major 19th and early 20th-century chemical journals, does not provide a clear record of its first preparation or the scientist responsible. The focus of early research on isonicotinic acid derivatives was heavily centered on amides and hydrazides due to the groundbreaking discovery of isoniazid's anti-tubercular activity in the 1940s. It is plausible that this compound was synthesized as part of broader investigations into the esters of isonicotinic acid, but a seminal publication marking its discovery is not apparent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₂ | N/A |

| Molecular Weight | 199.21 g/mol | N/A |

| CAS Number | 94-00-8 | N/A |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 71-74 °C | N/A |

| Boiling Point | 314.9 °C at 760 mmHg | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane. | [1] |

Synthesis of this compound

While the original synthesis protocol is unknown, modern methods for the preparation of this compound and other esters of isonicotinic acid are well-established.

Esterification using Dicyclohexylcarbodiimide (DCC)

A common laboratory-scale method for the synthesis of this compound involves the coupling of isonicotinic acid with phenol using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Experimental Protocol:

-

Isonicotinic acid, phenol, and a catalytic amount of DMAP are dissolved in a suitable anhydrous solvent, such as dichloromethane, and cooled to 0 °C.[1]

-

A solution of DCC in the same solvent is added dropwise to the cooled mixture with stirring.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 12 hours).[1]

-

The by-product, dicyclohexylurea (DCU), precipitates out of the solution and is removed by filtration.[1]

-

The filtrate is then washed with appropriate aqueous solutions to remove any remaining reactants and catalyst.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Logical Relationship of DCC Coupling:

References

An In-depth Technical Guide to the Core Properties of Phenyl Pyridinecarboxylates and Related Phenylpyridines

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of Phenyl 4-pyridinecarboxylate (Phenyl isonicotinate) and its closely related, more extensively studied isomers and analogues, including 4-Phenylpyridine and Phenyl 3-pyridinecarboxylate (Phenyl nicotinate). Due to the limited availability of in-depth experimental data for Phenyl 4-pyridinecarboxylate, this guide adopts a comparative approach to present a more complete picture of the phenylpyridine scaffold. The document includes detailed experimental protocols for synthesis and analysis, quantitative data summarized in structured tables, and visualizations of key experimental workflows and conceptual relationships to aid in research and development.

Introduction and Nomenclature

The phenylpyridine core structure is a significant scaffold in medicinal chemistry and materials science. This guide focuses on derivatives where a phenyl group is linked to a pyridine ring, either directly or via a carboxylate ester linkage. The nomenclature of these compounds can be specific, and slight variations in naming can refer to distinct isomers with different properties.

-

Phenyl 4-pyridinecarboxylate (this compound): An ester formed from isonicotinic acid (pyridine-4-carboxylic acid) and phenol.

-

4-Phenylpyridine: A biphenyl-like structure where a phenyl group is directly attached to the 4-position of the pyridine ring.

-

Phenyl 3-pyridinecarboxylate (Phenyl nicotinate): An ester formed from nicotinic acid (pyridine-3-carboxylic acid) and phenol.

This document will present data for these compounds, clearly delineating the information for each to provide a thorough understanding of their individual and comparative properties.

Physicochemical Properties

The physicochemical properties of these compounds are crucial for their handling, formulation, and biological activity. The following tables summarize the key quantitative data available for Phenyl 4-pyridinecarboxylate and 4-Phenylpyridine.

Table 1: Physicochemical Properties of Phenyl 4-pyridinecarboxylate (this compound)

| Property | Value | Reference |

| IUPAC Name | phenyl pyridine-4-carboxylate | [1] |

| Synonyms | This compound, Isonicotinic acid phenyl ester | [1][2] |

| CAS Number | 94-00-8 | [1] |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [2] |

| Melting Point | 72 °C | [2] |

| Boiling Point | 338.9±15.0 °C (Predicted) | [2] |

| Density | 1.199±0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.96±0.26 (Predicted) | [2] |

| LogP | 2.5 | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

Table 2: Physicochemical Properties of 4-Phenylpyridine

| Property | Value | Reference |

| IUPAC Name | 4-phenylpyridine | [3] |

| Synonyms | p-Phenylpyridine, 4-Azabiphenyl | [3][4] |

| CAS Number | 939-23-1 | [4][5] |

| Molecular Formula | C₁₁H₉N | [4] |

| Molecular Weight | 155.20 g/mol | [3] |

| Melting Point | 69-73 °C | [4] |

| Boiling Point | 274-275 °C | [4][5] |

| pKa | 5.45±0.10 (Predicted) | [4] |

| LogP | 2.59 | [3] |

| Appearance | Light yellow to beige crystalline powder | [4] |

| Water Solubility | Soluble | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

Table 3: Spectroscopic Data for 4-Phenylpyridine

| Technique | Key Data and Observations |

| ¹H NMR | Spectra available, showing characteristic aromatic proton signals.[1][6][7] |

| ¹³C NMR | Spectra available, confirming the carbon skeleton.[8] |

| Mass Spec. | Molecular ion peak (M+) at m/z 155 is prominent. Fragmentation patterns can distinguish it from its isomers.[3][9][10] |

| IR | Characteristic peaks for aromatic C-H and C=C stretching.[3] |

Table 4: Spectroscopic Data for Phenyl 4-pyridinecarboxylate

| Technique | Key Data and Observations |

| ¹H NMR | Spectra available.[11] |

| IR | Data available, including spectra for the crystalline phase.[12] |

| Mass Spec. | GC-MS data available.[12] |

| UV-Vis | Spectra available.[12] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research.

Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust method for the synthesis of biaryl compounds like 4-Phenylpyridine.

General Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., 4-chloropyridine or 4-iodopyridine, 1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required duration (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or Et₂O) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the pure 4-Phenylpyridine.[9][13][14][15][16]

Synthesis of Phenyl 4-pyridinecarboxylate (this compound)

General Procedure:

-

Reactant Preparation: To a stirred suspension of isonicotinoyl chloride hydrochloride (1.0 eq) and a phenol (1.0 eq) in a suitable solvent like THF, add a base such as triethylamine (2.8 eq) dropwise.

-

Reaction Execution: The reaction is typically stirred at room temperature for several hours (e.g., 12 hours).

-

Work-up and Purification: The resulting suspension is filtered, and the filtrate is concentrated. The crude product can then be purified by recrystallization from a suitable solvent (e.g., 2-propanol) to yield the desired phenyl pyridinecarboxylate.[17]

Pharmacological Properties and Biological Activities

Phenylpyridine derivatives have shown a range of biological activities, making them interesting scaffolds for drug discovery.

Enzyme Inhibition

4-Phenylpyridine has been identified as an inhibitor of several enzymes, most notably NADH dehydrogenase (Complex I) in the mitochondrial respiratory chain.[4][18] The mechanism of inhibition is thought to involve the binding of the compound to the enzyme, disrupting the electron transport chain.

Anticancer and Anti-inflammatory Potential

Derivatives of phenylpyridine have been investigated for their anticancer and anti-inflammatory properties. Some 3-phenylpyridine derivatives have been designed as analogs of Combretastatin A-4, a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][19] Additionally, certain derivatives have shown potential as selective COX-2 inhibitors for the treatment of inflammation.[19]

In Vitro Enzyme Inhibition Assay Protocol

A general protocol for assessing the inhibitory activity of a compound against a target enzyme is outlined below.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Test compound (e.g., a phenylpyridine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive and negative controls

-

96-well microplate and a microplate reader

Procedure:

-

Prepare Solutions: Prepare a stock solution of the enzyme, substrate, and test compound in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the enzyme solution and different concentrations of the test compound. Allow for a pre-incubation period.

-

Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Monitor Reaction: Measure the rate of the reaction (e.g., by monitoring the change in absorbance or fluorescence over time) using a microplate reader.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20][21][22][23][24]

Structure-Activity Relationships (SAR)

The biological activity of phenylpyridine derivatives is highly dependent on their structural features.

-

Substitution Pattern: The position of the phenyl group on the pyridine ring, as well as the nature and position of substituents on both rings, can significantly impact activity. For example, in some series, electron-donating groups on the phenyl ring were found to be better tolerated for certain biological activities.[5][25][26]

-

Linker: The nature of the linkage between the phenyl and pyridine moieties (direct C-C bond vs. ester) defines the class of the compound and its overall properties, including stability and hydrogen bonding capabilities.

Safety and Handling

Phenyl 4-pyridinecarboxylate is classified as causing skin irritation and serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

The phenylpyridine scaffold, encompassing compounds like Phenyl 4-pyridinecarboxylate and 4-Phenylpyridine, represents a versatile platform for the development of new therapeutic agents and functional materials. While in-depth data on Phenyl 4-pyridinecarboxylate itself is limited, the available information on its isomers and analogues provides valuable insights into the properties and potential applications of this class of compounds. This technical guide serves as a foundational resource for researchers, providing key data and experimental protocols to facilitate further investigation into the promising field of phenylpyridine derivatives.

References

- 1. 4-Phenylpyridine(939-23-1) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Phenylpyridine(939-23-1) 13C NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Phenylpyridine(939-23-1) MS [m.chemicalbook.com]

- 11. ISONICOTINIC ACID PHENYL ESTER(94-00-8) 1H NMR spectrum [chemicalbook.com]

- 12. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. superchemistryclasses.com [superchemistryclasses.com]

- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. quora.com [quora.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Phenyl Isonicotinate: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known safety and hazard information for Phenyl Isonicotinate (CAS No. 94-00-8). The information is intended to guide researchers, scientists, and drug development professionals in the safe handling, use, and assessment of this compound.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its effects on the skin and eyes.[1][2]

GHS Classification:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2] | |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage[1][2] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and respond to incidents.

| Code | Precautionary Statement |

| P264 | Wash skin thoroughly after handling.[1][2] |

| P280 | Wear protective gloves/eye protection/face protection.[1][2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[2] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |

Toxicological Data

A significant data gap exists for the quantitative toxicological profile of this compound. Standard acute toxicity studies to determine LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values have not been reported in the publicly available literature. Safety Data Sheets for this compound explicitly state "No data available" for acute toxicity.[2]

| Toxicity Endpoint | Route of Exposure | Species | Value |

| LD50 (Acute Oral) | Oral | - | No data available |

| LD50 (Acute Dermal) | Dermal | - | No data available |

| LC50 (Acute Inhalation) | Inhalation | - | No data available |

Due to the lack of specific data, a cautious approach is warranted, treating the substance as potentially harmful if ingested, inhaled, or absorbed through the skin. The primary known hazards are skin and severe eye irritation.[1][2]

Experimental Protocols for Hazard Assessment

In the absence of specific experimental data for this compound, this section outlines the standard methodologies that would be employed to assess its primary hazards: skin and eye irritation. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

Application: A 0.5 g amount of the solid test substance, moistened with a small amount of an appropriate vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.

-

Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

-

Scoring: The reactions are scored according to a standardized grading system. The reversibility of the observed effects is also assessed.

Serious Eye Damage/Eye Irritation Testing (based on OECD Guideline 405)

Objective: To determine the potential of a substance to produce serious, irreversible damage or reversible irritation to the eye.

Methodology:

-

Test System: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

-

Scoring: The severity of the ocular lesions is scored using a standardized system. The reversibility of the effects is monitored for up to 21 days if necessary.

Proposed Metabolic Pathway

Caption: Proposed metabolic hydrolysis of this compound.

The toxicity of the resulting metabolites, particularly phenol, is a critical consideration. Phenol is a well-documented toxicant that can cause a wide range of adverse health effects.

Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for the safety and hazard assessment of a chemical substance like this compound, starting from initial identification to risk management.

References

Phenyl Isonicotinate: A Technical Material Safety Data Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Phenyl isonicotinate. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols and clear data presentation.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound. The data is compiled from various chemical databases and supplier safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | PubChem[1] |

| Molecular Weight | 199.21 g/mol | TCI Chemicals |

| IUPAC Name | phenyl pyridine-4-carboxylate | PubChem[1] |

| CAS Number | 94-00-8 | PubChem[1] |

| Appearance | White to Light yellow to Light orange powder to crystal | TCI Chemicals |

| Melting Point | 70.0 to 73.0 °C (Specification) 72 °C (Reference) | TCI Chemicals, LookChem[2] |

| Boiling Point (Predicted) | 338.9 ± 15.0 °C | LookChem[2] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | LookChem[2] |

| pKa (Predicted) | 2.96 ± 0.26 | LookChem[2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye contact.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Danger | |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |

Source: PubChem[1], TCI Chemicals[3]

Experimental Protocols for Hazard Determination

The following sections detail the standardized experimental methodologies used to determine the hazard classifications of chemical substances like this compound.

Skin Irritation Testing

The "Skin Irritation: Category 2" classification is typically determined using the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method . This in vitro method is preferred for animal welfare reasons.

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the upper layers of human skin.

-

Procedure:

-

A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

-

The substance is left in contact with the tissue for a specified period (e.g., 60 minutes).

-

After the exposure period, the tissue is thoroughly rinsed to remove the test substance.

-

The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Endpoint Measurement: Cell viability is assessed by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product. The amount of colored product is measured spectrophotometrically and is proportional to the number of viable cells.

-

Classification Criteria:

-

Irritant (Category 2): If the mean tissue viability is reduced to ≤ 50% of the negative control.

-

Non-Irritant: If the mean tissue viability is > 50% of the negative control.

-

Serious Eye Damage Testing

The "Serious Eye Damage: Category 1" classification is determined based on the potential for a substance to cause irreversible eye damage. The standard method is the OECD Test Guideline 405: Acute Eye Irritation/Corrosion , which is an in vivo test.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance (e.g., 0.1 mL of a solution or 100 mg of a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second to prevent loss of the substance.

-

The eyes are not washed out after instillation.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is graded according to a numerical scoring system (Draize scale).

-

Classification Criteria:

-

Serious Eye Damage (Category 1): If the substance produces:

-

Effects on the cornea, iris, or conjunctiva that are not fully reversible within 21 days.

-

In at least 2 of 3 tested animals, a positive response of corneal opacity ≥ 3 and/or iritis > 1.5.

-

-

References

The Diverse Biological Activities of Pyridinecarboxylic Acid Esters: A Technical Guide for Researchers

Abstract

Pyridinecarboxylic acid esters represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. This technical guide provides an in-depth overview of their multifaceted pharmacological effects, including their roles as enzyme inhibitors, anticancer agents, antimicrobial compounds, and anti-inflammatory molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways. The structural framework of pyridinecarboxylic acid, with its electron-deficient aromatic ring and the versatile carboxylic group, allows for extensive chemical modifications, facilitating interactions with a wide array of biological targets.[1] This guide synthesizes current knowledge to aid in the rational design and development of novel therapeutics based on this privileged scaffold.

Introduction

Pyridinecarboxylic acids, existing as three isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—and their corresponding esters are foundational scaffolds in medicinal chemistry.[1][2] These compounds have historically led to the development of numerous drugs for a wide range of diseases, including tuberculosis, cancer, diabetes, and inflammatory conditions.[1][2][3] The biological activity of these esters is intrinsically linked to their structural features. The pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the ester functional group can be tailored to modulate properties such as lipophilicity, cell permeability, and metabolic stability, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[1] This guide will explore the key biological activities of pyridinecarboxylic acid esters, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Enzyme Inhibition

Pyridinecarboxylic acid esters have emerged as potent inhibitors of various enzymes, a property that underpins many of their therapeutic effects.[1][3] Pharmaceutical companies have developed enzyme inhibitors with nanomolar potency based on these scaffolds.[3]

Kinase Inhibition

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyridinecarboxylic acid derivatives have been successfully developed as kinase inhibitors.[1][2]

Table 1: Kinase Inhibitory Activity of Pyridine-Based Compounds

| Compound Class/Derivative | Target Kinase | IC50 (nM) | Reference |

| Furo[3,2-b]pyridin-3-ol derivative | CLK1 | 15 | [1] |

| Furo[3,2-b]pyridin-3-ol derivative | CLK2 | 25 | [1] |

| Furo[3,2-b]pyridin-3-ol derivative | CLK3 | 50 | [1] |

| Furo[3,2-b]pyridin-3-ol derivative | CLK4 | 10 | [1] |

| Furo[3,2-b]pyridin-3-ol derivative | DYRK1A | 150 | [1] |

| Pyridine derivatives | VRK1 | ~150 | [4] |

| Pyrazolopyridine derivatives | CDK2/cyclin A2 | 240 - 3520 | [5] |

| Pyridine-based compound 12 | PIM-1 | 14.3 | [6] |

| Isothiazolo[4,5-b]pyridine derivative 2 | GAK | 14 | [7] |

| Isothiazolo[4,3-b]pyridine derivative 3 | GAK | 24 | [7] |

Other Enzyme Inhibition

Beyond kinases, these esters have shown inhibitory activity against a range of other enzymes. For instance, isonicotinic acid hydrazide (isoniazid), a well-known anti-tuberculosis drug, and its derivatives act by inhibiting mycobacterial enzymes like enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid synthesis.[8] Some analogs have also demonstrated inhibitory effects on α-amylase and carboxypeptidase A.[9]

Anticancer Activity

The anticancer properties of pyridinecarboxylic acid esters are often linked to their ability to inhibit kinases involved in cancer cell proliferation and survival. However, other mechanisms, such as the induction of apoptosis and cell cycle arrest, also play a significant role.[10]

Table 2: Cytotoxic Activity of Pyridinecarboxylic Acid Esters and Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 5-butyl-2-pyridine carboxylic acid | HepG-2 (Liver Cancer) | 177.25 µg/ml | [3] |

| 5-butyl-2-pyridine carboxylic acid | MCF-7 (Breast Cancer) | 256.97 µg/ml | [3] |

| Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) | Various human cancer cell lines | Low micromolar | [10] |

| Pyridine-based compound 12 | MCF-7 (Breast Cancer) | 0.5 | [6] |

| Pyridine-based compound 12 | HepG2 (Liver Cancer) | 5.27 | [6] |

| Pyridine-based compound 11 | MCF-7 (Breast Cancer) | 0.73 | [6] |

| Pyridine-based compound 6 | HepG2 (Liver Cancer) | 6.6 | [6] |

| Pyridine dicarboxylic acid-metal complex VI | SMMC-7721 (Liver Cancer) | 21.80 | [11] |

Antimicrobial Activity

Pyridinecarboxylic acid esters have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. Nicotinic acid derivatives, for example, have shown promising effects against Gram-positive bacteria.[1] Isonicotinic acid hydrazide esters are particularly notable for their potent antimycobacterial activity.[8]

Table 3: Antimicrobial Activity of Pyridinecarboxylic Acid Esters and Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL or µM) | Reference |

| Nicotinic acid acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL | [1] |

| Nicotinic acid acylhydrazone 5 & 13 | Gram-positive bacteria | 1.95–15.62 µg/mL | [1] |

| Isonicotinic acid hydrazide esters | Mycobacterium tuberculosis H37Rv | ≤0.125 µM | [8] |

| Isonicotinic acid hydrazide esters | Multidrug-resistant M. tuberculosis | from 8 µM | [8] |

| Isonicotinic acid hydrazide esters | M. kansasii | from 0.25 µM | [8] |

| Isonicotinic acid hydrazide esters | M. avium | from 32 µM | [8] |

Anti-inflammatory Activity

Certain pyridinecarboxylic acid derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways. A significant mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[12][13][14][15] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a pyridinecarboxylic acid ester against a specific protein kinase.[1]

Materials:

-

Kinase enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (pyridinecarboxylic acid ester)

-

Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

-

Calculate the percentage of kinase activity relative to a no-inhibitor control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound (pyridinecarboxylic acid ester)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Broth Microdilution MIC Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18][19]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compound (antimicrobial pyridinecarboxylic acid ester)

-

Spectrophotometer

-

Plate reader

Procedure:

-

Prepare a stock solution of the test compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.[16][17]

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).[17][18]

-

Add the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).[17]

-

Incubate the plates at 37°C for 18-24 hours.[17]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by pyridinecarboxylic acid esters is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective drugs.

NF-κB Signaling Pathway in Inflammation

As mentioned, a key anti-inflammatory mechanism of some pyridine derivatives is the inhibition of the NF-κB pathway.[12][13][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15] Certain pyridine derivatives can interfere with this cascade, for example, by preventing the phosphorylation and degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.[12]

Caption: Inhibition of the NF-κB signaling pathway by pyridinecarboxylic acid esters.

Experimental Workflow for Biological Activity Screening

A typical workflow for screening and characterizing the biological activity of novel pyridinecarboxylic acid esters is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Phenyl Isonicotinate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide explores the significance of phenyl isonicotinate as a core structural motif and key intermediate in the discovery and development of novel therapeutic agents. While direct biological activity of this compound is not extensively documented, its incorporation into more complex molecules has yielded potent inhibitors for various biological targets, particularly in the fields of oncology and anti-inflammatory research. This document provides a comprehensive overview of its synthesis, chemical properties, and its application in the creation of bioactive derivatives, supplemented with detailed experimental protocols and visual representations of relevant biological pathways.

This compound: A Core Moiety

This compound is a chemical compound with the molecular formula C₁₂H₉NO₂.[1] It consists of a pyridine ring substituted with a phenyl ester group at the 4-position. This structure serves as a valuable scaffold in medicinal chemistry, offering sites for chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Its primary role in drug discovery is as a versatile chemical intermediate, providing a foundational structure for the synthesis of a wide range of more complex and biologically active molecules.[][3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of isonicotinic acid with phenol. A common and effective method involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, followed by reaction with phenol.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for the synthesis of active esters of isonicotinic acid.[5][6]

Step 1: Preparation of Isonicotinoylchloride Hydrochloride

-

To a stirred mixture of isonicotinic acid (0.2 mol) and dimethylformamide (DMF) (1 mL), carefully add thionyl chloride (60 mL).

-